molecular formula C3H11ClN2OS B2374644 N,N-dimethylmethanesulfonoimidamide hydrochloride CAS No. 1955519-56-8

N,N-dimethylmethanesulfonoimidamide hydrochloride

Cat. No.: B2374644
CAS No.: 1955519-56-8
M. Wt: 158.64
InChI Key: ILJBEOTWBQEXGB-UHFFFAOYSA-N
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Description

N,N-dimethylmethanesulfonoimidamide hydrochloride is a crystalline compound belonging to the sulfinimine class of chemicals. It is highly water-soluble and has unique physicochemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylmethanesulfonoimidamide hydrochloride typically involves the reaction of dimethylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in bulk and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylmethanesulfonoimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form sulfinamide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinamide derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

N,N-dimethylmethanesulfonoimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfinimine compounds.

    Biology: The compound is used in biochemical assays and as a tool for studying enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethylmethanesulfonoimidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylmethanesulfonamide
  • N,N-dimethylmethanesulfonyl chloride
  • N,N-dimethylmethanesulfonyl fluoride

Uniqueness

N,N-dimethylmethanesulfonoimidamide hydrochloride is unique due to its high water solubility and specific biological activity. Unlike its analogs, it has a distinct mechanism of action and a broader range of applications in scientific research and industry.

Properties

IUPAC Name

N-methyl-N-(methylsulfonimidoyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2OS.ClH/c1-5(2)7(3,4)6;/h4H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJBEOTWBQEXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=N)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955519-56-8
Record name N,N-dimethylmethanesulfonoimidamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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